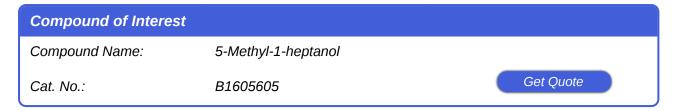


Application Note: 1H and 13C NMR Spectroscopic Assignment of 5-Methyl-1heptanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of **5-Methyl-1-heptanol**. The assignments of proton and carbon signals are presented, supported by tabulated chemical shift data and multiplicities. This application note serves as a practical guide for the unambiguous structural confirmation of **5-Methyl-1-heptanol**, a compound of interest in various chemical and pharmaceutical research domains.

Introduction

5-Methyl-1-heptanol (C8H18O) is a primary alcohol with a branched alkyl chain.[1][2][3][4] Its structural characterization is crucial for quality control, reaction monitoring, and for understanding its chemical behavior in various applications. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note details the assignment of the 1H and 13C NMR spectra of **5-Methyl-1-heptanol**.

Predicted NMR Assignments

The chemical structure of **5-Methyl-1-heptanol**, with atoms numbered for NMR assignment, is shown below. The predicted chemical shifts are based on the analysis of substituent effects



and typical chemical shift ranges for primary alcohols.[5]

Caption: Molecular structure of **5-Methyl-1-heptanol** with atom numbering for NMR assignments.

Data Presentation

Table 1: Predicted 1H NMR Data for 5-Methyl-1-heptanol

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H1	3.65	Triplet (t)	2H
H2	1.57	Multiplet (m)	2H
H3	1.30	Multiplet (m)	2H
H4	1.18	Multiplet (m)	2H
H5	1.40	Multiplet (m)	1H
Н6	1.25	Multiplet (m)	2H
H7 (CH3)	0.88	Doublet (d)	3H
H8 (CH3)	0.86	Triplet (t)	3H
ОН	1.0 - 4.0	Broad Singlet (br s)	1H

Table 2: Predicted 13C NMR Data for 5-Methyl-1-heptanol



Carbon	Chemical Shift (δ, ppm)	
C1	62.9	
C2	32.8	
C3	29.5	
C4	39.2	
C5	34.0	
C6	29.1	
C7	19.5	
C8	14.2	

Experimental Protocols Sample Preparation

- Weigh approximately 10-20 mg of **5-Methyl-1-heptanol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl3

• Temperature: 298 K

• Pulse Program: zg30

Number of Scans: 16



Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

• Spectral Width: 20 ppm (-5 to 15 ppm)

13C NMR Spectroscopy

• Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz 1H frequency)

Solvent: CDCl3

• Temperature: 298 K

Pulse Program: zgpg30 (proton decoupled)

• Number of Scans: 1024

Relaxation Delay: 2.0 s

• Acquisition Time: 1.5 s

Spectral Width: 240 ppm (-20 to 220 ppm)

Data Analysis

The acquired Free Induction Decay (FID) will be processed with an appropriate NMR software package. The processing steps include:

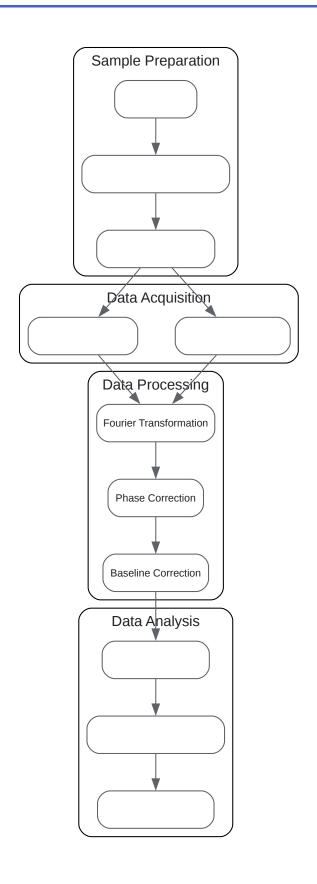
- Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (spectrum).
- Phase Correction: To ensure all peaks are in the absorptive mode.
- Baseline Correction: To obtain a flat baseline.
- Integration: To determine the relative number of protons for each signal in the 1H NMR spectrum.



- Peak Picking: To identify the chemical shifts of all signals.
- Referencing: The 1H and 13C spectra will be referenced to the TMS signal at 0.00 ppm.

Workflow Diagram





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Caption: Workflow for NMR data acquisition and analysis of **5-Methyl-1-heptanol**.



Discussion

The proton on the carbon adjacent to the hydroxyl group (H1) is expected to be the most downfield signal (around 3.65 ppm) due to the deshielding effect of the electronegative oxygen atom.[5] The hydroxyl proton itself will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The two methyl groups (H7 and H8) are expected to be the most upfield signals. H7 will appear as a doublet due to coupling with the adjacent methine proton (H5), while H8 will be a triplet due to coupling with the adjacent methylene protons (H6). The remaining methylene and methine protons will appear as complex multiplets in the aliphatic region of the spectrum.

In the 13C NMR spectrum, the carbon attached to the hydroxyl group (C1) will be the most downfield signal (around 62.9 ppm).[5] The two methyl carbons (C7 and C8) will be the most upfield signals. The remaining carbons will resonate in the typical aliphatic region.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR spectroscopic analysis of **5-Methyl-1-heptanol**. The provided experimental protocol and predicted spectral data will aid researchers in the structural verification and quality assessment of this compound. The detailed assignments serve as a valuable reference for scientists working with this and structurally related molecules.

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